3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 890593-69-8
VCID: VC1982234
InChI: InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13)
SMILES: CC1=C(N(N=C1C)CCC(=O)O)C
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

CAS No.: 890593-69-8

Cat. No.: VC1982234

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid - 890593-69-8

Specification

CAS No. 890593-69-8
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13)
Standard InChI Key QYIVFNLMLRHHDH-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)CCC(=O)O)C
Canonical SMILES CC1=C(N(N=C1C)CCC(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative with a propanoic acid side chain attached to the nitrogen atom at position 1 of the pyrazole ring. The compound features three methyl substituents at positions 3, 4, and 5 of the pyrazole ring, creating a highly substituted heterocyclic structure . The chemical is identified by CAS number 890593-69-8 and has a well-defined structure that contributes to its unique chemical and potentially biological properties .

Structural Representation

The molecular structure of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid consists of:

  • A five-membered pyrazole ring with two nitrogen atoms

  • Three methyl groups at positions 3, 4, and 5

  • A propanoic acid chain (-CH₂CH₂COOH) attached to the N-1 position of the pyrazole ring

Chemical Identifiers

The compound is associated with various chemical identifiers that facilitate its identification and classification in chemical databases and literature. These identifiers are presented in Table 1.

Table 1: Chemical Identifiers of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

Identifier TypeValue
CAS Number890593-69-8
Molecular FormulaC₉H₁₄N₂O₂
IUPAC Name3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid
InChIInChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13)
InChIKeyQYIVFNLMLRHHDH-UHFFFAOYSA-N
SMILESCC1=C(N(N=C1C)CCC(=O)O)C
PubChem CID1096386
MDL NumberMFCD06011102

Physicochemical Properties

Understanding the physicochemical properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is essential for predicting its behavior in various environments and its potential applications in research and development. Table 2 summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

PropertyValueMethod/Reference
Molecular Weight182.22 g/molComputed by PubChem 2.1
XLogP3-AA0.8Computed by XLogP3 3.0
LogP1.283Alternative calculation method
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.6.11
Rotatable Bond Count3Computed by Cactvs 3.4.6.11
Exact Mass182.105527694 DaComputed by PubChem 2.1
Polar Surface Area (PSA)55.12000Computed value
HS Code2933199090International tariff classification

The compound has moderate lipophilicity as indicated by its LogP values (0.8-1.283), suggesting a balance between aqueous solubility and lipid membrane permeability. This characteristic is particularly relevant for its potential applications in biological systems and pharmaceutical research .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid, it is valuable to compare it with structurally related compounds.

Structural Analogs and Their Properties

Table 3: Comparison of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferencesReference
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid890593-69-8C₉H₁₄N₂O₂182.22 g/molReference compound
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine69980-77-4C₉H₁₇N₃167.25 g/molAmine group instead of carboxylic acid
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid1217862-30-0C₉H₁₄N₂O₂182.22 g/molAttachment point at C-2 instead of C-3
3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid90091-28-4C₈H₁₁N₃O₄213.19 g/molNitro group at C-4 instead of methyl
3-(3,4,5-TRIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID890593-65-4C₁₀H₁₆N₂O₂196.25 g/molAdditional methyl group on propanoic chain

Structure-Activity Relationships

The structural differences between these compounds can significantly influence their chemical and biological properties:

  • Functional Group Variations: The substitution of the carboxylic acid group with an amine group (as in 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine) changes the compound from acidic to basic, altering its solubility profile and potential for hydrogen bonding.

  • Attachment Point Differences: The position of attachment to the pyrazole ring (as in 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid) can affect the spatial orientation of the molecule and its interaction with biological targets.

  • Substituent Effects: The presence of electron-withdrawing groups like nitro (as in 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid) versus electron-donating groups like methyl can significantly impact the electronic properties of the pyrazole ring, influencing reactivity and binding affinity .

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